2-(2-naphthyl)-2-oxoethyl 4,6-dimethyl-2-oxo-2H-pyran-5-carboxylate
Overview
Description
2-(2-naphthyl)-2-oxoethyl 4,6-dimethyl-2-oxo-2H-pyran-5-carboxylate is a useful research compound. Its molecular formula is C20H16O5 and its molecular weight is 336.3 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 336.09977361 g/mol and the complexity rating of the compound is 643. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Structural Analysis and Tautomerism
Research on structurally similar compounds to 2-(2-naphthyl)-2-oxoethyl 4,6-dimethyl-2-oxo-2H-pyran-5-carboxylate reveals insights into their synthesis, structure, and tautomerism. The study of isomeric enaminones, closely related to the compound , illustrates the complexity of their structure and tautomeric forms. These molecules exhibit endo-enol enamine forms, confirmed through NMR spectroscopy and X-ray structural analysis, and are characterized by strong intramolecular hydrogen bonds (Brbot-Šaranović et al., 2001).
Antitumor Activity
Compounds with structural similarities to this compound have been synthesized and investigated for their antitumor activities. For instance, a study on the synthesis and crystal structure of ethyl 2-[(2-amino-3-cyano-4-phenethyl-4H-naphtho[1,2-b]pyran-8-yl)oxy]acetate showed significant inhibition of the proliferation of some cancer cell lines (Liu et al., 2018).
Cytotoxic Activity
Research on carboxamide derivatives of benzo[b][1,6]naphthyridines, which are structurally related to the subject compound, indicates potent cytotoxic activities against various cancer cell lines. These compounds, through their interaction with primary amines, have shown promising results in growth inhibition, especially in leukemia and lung carcinoma cell lines (Deady et al., 2003).
Photochemical Properties
The study of 2H-naphtho[1,2-b]pyran, which shares similarities with the compound , has led to insights into its solid-state [2 + 2] photodimerization properties. These compounds exhibit significant differences in color, fluorescence, and cytotoxic properties when exposed to different stimuli, such as ultraviolet irradiation (Ota et al., 2015).
Synthesis and Biological Evaluation
A study on the synthesis and biological evaluation of naphtho[2,1-b]furan derivatives bearing a pyrazole nucleus, closely related to the compound of interest, revealed promising effects against Gram-positive and negative bacteria, as well as fungi. These compounds, through various chemical reactions, demonstrate a broad spectrum of biological activities (El-Wahab et al., 2011).
Properties
IUPAC Name |
(2-naphthalen-2-yl-2-oxoethyl) 2,4-dimethyl-6-oxopyran-3-carboxylate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16O5/c1-12-9-18(22)25-13(2)19(12)20(23)24-11-17(21)16-8-7-14-5-3-4-6-15(14)10-16/h3-10H,11H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KEONHHVQKZRWNO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)OC(=C1C(=O)OCC(=O)C2=CC3=CC=CC=C3C=C2)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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